

Introduction: The Significance of 5,5,5-Trifluoropentanoic Acid

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Compound of Interest

Compound Name: 5,5,5-trifluoropentanoic Acid

Cat. No.: B031815

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5,5,5-Trifluoropentanoic acid (CAS No. 407-62-5) is a halogenated carboxylic acid of significant interest in the fields of medicinal chemistry, material science, and biochemical research.^{[1][2]} Its structure, featuring a terminal trifluoromethyl (-CF₃) group, imparts unique electronic and lipophilic properties that are highly sought after in the design of novel pharmaceuticals and functional materials. The strong electron-withdrawing nature of the -CF₃ group can profoundly influence the acidity (pK_a), metabolic stability, and binding affinity of parent molecules, making it a critical building block in modern drug design.^[3]

This guide provides a comprehensive overview of the core physical and chemical properties of **5,5,5-trifluoropentanoic acid**, offers detailed protocols for their experimental verification, and discusses the implications of these properties for its application.

Core Physical and Chemical Properties

The physical properties of a compound are foundational to its application, dictating everything from reaction conditions to formulation and bioavailability. The key properties of **5,5,5-trifluoropentanoic acid** are summarized below.

Property	Value	Source(s)
CAS Number	407-62-5	[1][2][4]
Molecular Formula	C ₅ H ₇ F ₃ O ₂	[1][5]
Molecular Weight	156.10 g/mol	[1][5]
Appearance	Liquid at room temperature	[2][6][7]
Melting Point	30-31 °C	[4][7]
Boiling Point	170.2 ± 35.0 °C (at 760 mmHg); 94-95 °C (at 15 mmHg)	[4][7][8]
Density	~1.3 g/cm ³	[4][7]
Refractive Index	~1.363 - 1.364	[1][7]
Acidity (pKa)	4.50 (at 25 °C)	[1][7]
Calculated LogP	0.95	[1]

Authoritative Insight: The presence of the trifluoromethyl group significantly impacts these properties. For instance, the pKa of 4.50 is slightly lower (more acidic) than that of its non-fluorinated counterpart, pentanoic acid (pKa ~4.8), due to the inductive electron-withdrawing effect of the fluorine atoms. This enhanced acidity can be critical in modulating the ionization state of a drug molecule at physiological pH.

Spectroscopic Profile for Structural Verification

Accurate identification of **5,5,5-trifluoropentanoic acid** relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

- **Infrared (IR) Spectroscopy:** The IR spectrum is dominated by two key features: a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid dimer, and a sharp, intense absorption around 1710 cm⁻¹, corresponding to the C=O (carbonyl) stretch. Strong C-F stretching bands are also expected in the 1100-1300 cm⁻¹ region.[9]

- **Mass Spectrometry (MS):** In mass spectrometry, the molecular ion peak (M^+) would be observed at an m/z corresponding to the compound's molecular weight (156.10). Common fragmentation patterns would involve the loss of the carboxyl group ($-\text{COOH}$, 45 Da) and fragments related to the aliphatic chain.^[10]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups ($-\text{CH}_2-$). The protons closest to the carboxylic acid will be the most downfield (deshielded), while those closest to the $-\text{CF}_3$ group will show coupling to the fluorine atoms (a triplet of quartets or more complex pattern).
 - ^{13}C NMR: The carbon spectrum will display signals for the carbonyl carbon ($\sim 175\text{--}180$ ppm), the three distinct methylene carbons, and the carbon of the trifluoromethyl group, which will appear as a quartet due to one-bond coupling with the three fluorine atoms.
 - ^{19}F NMR: A single, sharp signal, typically a triplet due to coupling with the adjacent $-\text{CH}_2-$ protons, will be observed in the fluorine NMR spectrum, confirming the presence of the $-\text{CF}_3$ group.

Experimental Protocols for Property Determination

To ensure scientific integrity, physical properties must be verifiable. The following section provides standardized methodologies for determining key parameters.

Protocol 1: Determination of Boiling Point at Reduced Pressure

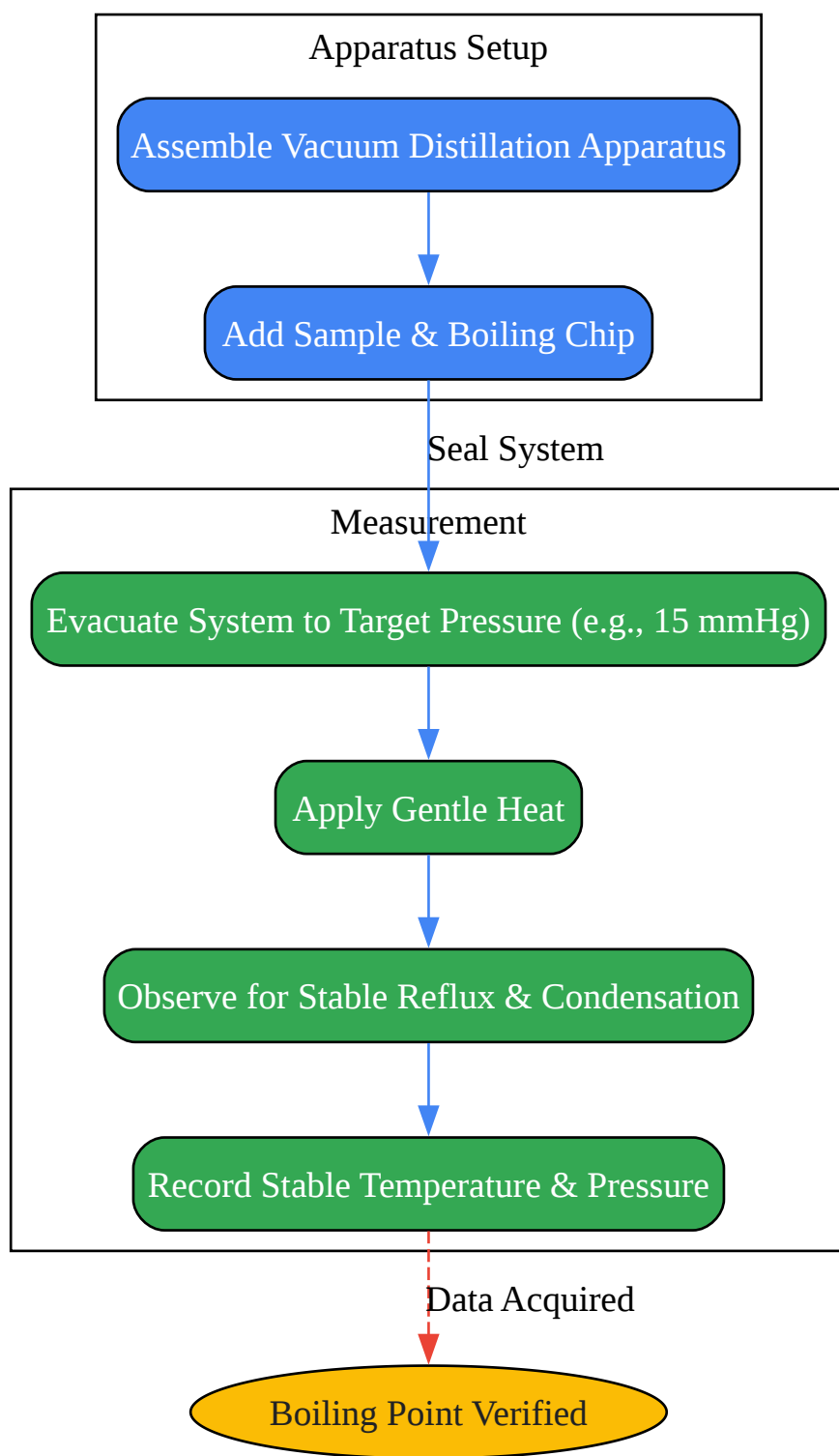
The high boiling point at atmospheric pressure makes determination at reduced pressure preferable to prevent potential decomposition.

Causality: Determining the boiling point under vacuum allows the liquid to boil at a lower temperature. This is crucial for compounds that may degrade at their atmospheric boiling point, ensuring the measured value reflects the phase transition and not a chemical reaction.

Methodology:

- **Apparatus Setup:** Assemble a simple vacuum distillation apparatus. The key components are a round-bottom flask, a Claisen adapter, a thermometer with its bulb positioned below the side arm, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.
- **Sample Preparation:** Place a small volume (2-3 mL) of **5,5,5-trifluoropentanoic acid** and a boiling chip into the round-bottom flask.
- **System Evacuation:** Seal the system and slowly evacuate it to the desired pressure (e.g., 15 mmHg). Ensure all joints are properly sealed to maintain a stable vacuum.
- **Heating:** Gently heat the flask using a heating mantle.
- **Observation:** Observe the temperature at which the liquid boils vigorously and a steady stream of condensate drips from the condenser. This stable temperature reading, recorded along with the stable pressure from the manometer, is the boiling point at that pressure.^{[7][8]}
- **Validation:** The system is self-validating through the stability of the pressure and temperature readings. A fluctuating temperature indicates impurities or an unstable vacuum.

Diagram: Boiling Point Determination Workflow



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Caption: Workflow for determining boiling point under reduced pressure.

Safety, Handling, and Storage

As a corrosive chemical, proper handling of **5,5,5-trifluoropentanoic acid** is paramount to ensure laboratory safety.[1]

- **Personal Protective Equipment (PPE):** Always handle this compound inside a chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles.[8]
- **Handling:** Avoid inhalation of vapors and direct contact with skin and eyes.[8] It is classified as causing severe skin burns and eye damage.[2][8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
- **Storage:** The compound is hygroscopic.[8] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][11] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8]

Relevance in Drug Development

The physical properties detailed here are not merely academic; they have direct consequences for drug development.

- **Solubility and Lipophilicity (LogP):** The LogP value of 0.95 suggests moderate lipophilicity, which is often a desirable trait for oral drug absorption, balancing membrane permeability with aqueous solubility.[1]
- **Acidity (pKa):** The pKa of 4.50 means the compound will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (~7.4).[1][7] This impacts its solubility, receptor interactions, and cell membrane transport.
- **Applications:** It has been utilized as a chemical tool for the fluorination of cell surfaces and in the synthesis of novel metal-organic complexes, highlighting its versatility as a research chemical.[12][13][14]

References

- Guidechem. (n.d.). **5,5,5-TRIFLUOROPENTANOIC ACID** 407-62-5 wiki.
- Sigma-Aldrich. (n.d.). **5,5,5-Trifluoropentanoic acid** | 407-62-5.

- Chemsrsrc. (n.d.). **5,5,5-Trifluoropentanoic acid** | CAS#:407-62-5.
- CymitQuimica. (n.d.). **5,5,5-Trifluoropentanoic acid**.
- ChemicalBook. (n.d.). **5,5,5-TRIFLUOROPENTANOIC ACID** CAS#: 407-62-5.
- BLDpharm. (n.d.). 407-62-5|**5,5,5-Trifluoropentanoic acid**.
- Sunway Pharm Ltd. (n.d.). **5,5,5-trifluoropentanoic acid** - CAS:407-62-5.
- PubChem. (n.d.). **5,5,5-trifluoropentanoic Acid** | C₅H₇F₃O₂ | CID 2782446.
- ChemicalBook. (n.d.). **5,5,5-TRIFLUOROPENTANOIC ACID** | 407-62-5.
- Synquest Labs. (n.d.). **5,5,5-Trifluoropentanoic acid** Safety Data Sheet.
- Ivy Fine Chemicals. (n.d.). **5,5,5-TRIFLUOROPENTANOIC ACID** [CAS: 407-62-5].
- Apollo Scientific. (n.d.). 407-62-5 Cas No. | **5,5,5-Trifluoropentanoic acid**.
- ChemComplete. (2020, February 24). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube.
- ChemicalBook. (n.d.). **5,5,5-TRIFLUOROPENTANOIC ACID** | 407-62-5.
- BOC Sciences. (n.d.). CAS 407-62-5 **5,5,5-Trifluoropentanoic acid**.
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- Journal of Chemical Education. (2023, September 11).
- Journal of Biomedical Research & Environmental Sciences. (n.d.).

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Sources

1. Page loading... [wap.guidechem.com]
2. 5,5,5-Trifluoropentanoic acid | 407-62-5 [sigmaaldrich.com]
3. jelsciences.com [jelsciences.com]
4. 5,5,5-Trifluoropentanoic acid | CAS#:407-62-5 | Chemsrsrc [chemsrc.com]
5. 5,5,5-trifluoropentanoic Acid | C₅H₇F₃O₂ | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5,5,5-Trifluoropentanoic acid | CymitQuimica [cymitquimica.com]
- 7. 5,5,5-TRIFLUOROPENTANOIC ACID CAS#: 407-62-5 [m.chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 11. 407-62-5|5,5,5-Trifluoropentanoic acid|BLD Pharm [bldpharm.com]
- 12. 5,5,5-TRIFLUOROPENTANOIC ACID | 407-62-5 [chemicalbook.com]
- 13. 5,5,5-TRIFLUOROPENTANOIC ACID | 407-62-5 [amp.chemicalbook.com]
- 14. bocsci.com [bocsci.com]
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